molecular formula C12H12ClNO3 B2716297 1-(3-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-94-2

1-(3-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2716297
CAS No.: 63674-94-2
M. Wt: 253.68
InChI Key: QSGBFUZXYNNAON-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group . The 3-chloro-2-methylphenyl group is a type of aromatic ring with a chlorine atom and a methyl group attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have been synthesized . These compounds were characterized using various analytical techniques including FT-IR, 1H-NMR, and 13C-NMR .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the aromatic ring. The 3-chloro-2-methylphenyl group would contribute to the complexity of the structure .

Scientific Research Applications

Antioxidant Activity

The derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share structural similarity with the compound , have been synthesized and evaluated for their antioxidant activity. A number of these compounds were identified as potent antioxidants, with some showing higher antioxidant activity than well-known antioxidants like ascorbic acid. This suggests potential applications in areas requiring antioxidant properties, such as in the prevention of oxidative stress-related diseases or in the stabilization of pharmaceuticals and food products (I. Tumosienė et al., 2019).

Enantioselective Reductions

Chiral bridged macrocyclic 1,4-dihydropyridines, which are structurally related to the subject compound, have been prepared and their potential for enantioselective reductions has been examined. These compounds demonstrate the ability to reduce activated carbonyl compounds to their corresponding alcohols, suggesting applications in the synthesis of chiral molecules. Such molecules are crucial in the development of enantioselective drugs and other chiral substances (A. Talma et al., 1985).

Antibacterial Activity

Pyridonecarboxylic acids, including analogs of the specified chemical, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant activity, suggesting potential use in the development of new antibacterial agents. Such applications are critical in addressing the global challenge of antibiotic resistance (H. Egawa et al., 1984).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-9(13)3-2-4-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGBFUZXYNNAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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